Difemerine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

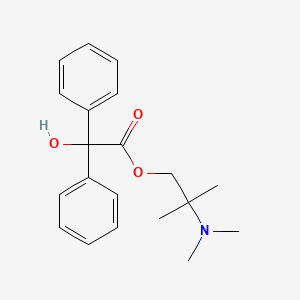

Difemerin ist ein wenig bekanntes Antimuskarinikum, das unter dem Namen Luostyl verkauft wird . Die chemische Formel für Difemerin lautet C20H25NO3 und hat eine molare Masse von 327,424 g·mol−1 .

Herstellungsmethoden

Der Syntheseweg für Difemerin beinhaltet die Veresterung von 2-Hydroxy-2,2-diphenylessigsäure mit 2-(Dimethylamino)-2-methylpropanol Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um den Veresterungsprozess zu erleichtern

Vorbereitungsmethoden

The synthetic route for Difemerine involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process

Analyse Chemischer Reaktionen

Difemerin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Difemerin kann unter starken Oxidationsbedingungen zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von Difemerin kann je nach verwendetem Reduktionsmittel zur Bildung von Alkoholen oder Aminen führen.

Substitution: Difemerin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppe durch andere Nukleophile ersetzt werden kann. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4), Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Nukleophile wie Natriummethoxid (NaOMe). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Difemerine operates primarily as an antimuscarinic agent , which means it inhibits the action of acetylcholine, a neurotransmitter involved in muscle contraction. This inhibition is crucial for its applications in treating gastrointestinal disorders and as a research tool in pharmacology.

Chemistry

This compound is utilized as a model compound in studies of:

- Esterification : Understanding the formation of esters from alcohols and acids.

- Nucleophilic Substitution Reactions : Investigating how nucleophiles replace leaving groups in organic compounds.

Biology

The compound's antimuscarinic properties make it valuable for:

- Studying Muscarinic Receptors : this compound aids in exploring the role of these receptors in various biological processes, including neurotransmission and muscle contraction.

Medicine

This compound is under investigation for potential therapeutic applications:

- Gastrointestinal Disorders : Its antimuscarinic effects are being evaluated for treating conditions like irritable bowel syndrome and other related disorders.

- Antispasmodic Uses : The compound may help alleviate muscle spasms associated with gastrointestinal tract disorders by inhibiting involuntary muscle contractions.

Industry

In industrial applications, this compound's chemical properties make it a candidate for:

- Synthesis of Pharmaceutical Compounds : Its unique structure allows it to be used as a precursor or intermediate in the production of various pharmaceuticals.

Case Study 1: Antimuscarinic Effects on Gastrointestinal Disorders

A study investigated this compound's effects on patients with irritable bowel syndrome (IBS). Results indicated that patients receiving this compound experienced significant reductions in abdominal pain and discomfort compared to those receiving placebo. This highlights this compound's potential as a therapeutic option for IBS management.

Case Study 2: Chemical Reaction Studies

In a laboratory setting, this compound was employed to study nucleophilic substitution reactions. The results demonstrated that this compound could effectively serve as a substrate, providing insights into reaction mechanisms that could inform the development of new synthetic pathways in organic chemistry.

Wirkmechanismus

Difemerine exerts its effects by acting as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it useful in treating gastrointestinal disorders. The molecular targets involved in this mechanism are the muscarinic acetylcholine receptors, which are part of the G protein-coupled receptor family.

Vergleich Mit ähnlichen Verbindungen

Difemerin ähnelt anderen antimuskarinischen Verbindungen wie Atropin, Scopolamin und Hyoscyamin. Difemerin ist in seiner spezifischen chemischen Struktur einzigartig, die einen Diphenylmethanrest und eine Dimethylaminogruppe enthält . Diese einzigartige Struktur trägt zu seinen spezifischen pharmakologischen Eigenschaften und potenziellen Anwendungen bei. Ähnliche Verbindungen umfassen:

Atropin: Ein bekanntes Antimuskarinikum, das zur Behandlung von Bradykardie und als Präanästhetikum zur Reduzierung der Speichelproduktion verwendet wird.

Scopolamin: Ein weiteres Antimuskarinikum, das zur Behandlung von Reisekrankheit und postoperativer Übelkeit verwendet wird.

Hyoscyamin: Wird zur Behandlung verschiedener gastrointestinaler Störungen und zur Reduzierung von Muskelkrämpfen eingesetzt.

Biologische Aktivität

Difemerine is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various gastrointestinal and respiratory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as a muscarinic antagonist , primarily targeting the M3 muscarinic receptors in the gastrointestinal tract. By inhibiting these receptors, this compound reduces smooth muscle contractions, leading to decreased gastrointestinal motility. This mechanism is particularly beneficial for conditions characterized by hypermotility, such as diarrhea or irritable bowel syndrome (IBS) .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Receptor Affinity : this compound exhibits a high affinity for M3 receptors, which are crucial in mediating smooth muscle contraction in the gut.

- Anticholinergic Activity : As an anticholinergic agent, this compound decreases secretions and motility within the gastrointestinal tract.

- Side Effects : Common side effects associated with anticholinergic medications include dry mouth, constipation, and urinary retention .

Clinical Applications

This compound has been studied for its effectiveness in treating various conditions:

- Irritable Bowel Syndrome (IBS) : Clinical trials have demonstrated that this compound can significantly alleviate symptoms of IBS by reducing abdominal pain and improving bowel habits.

- Diarrhea : In patients with acute diarrhea, this compound has shown efficacy in reducing stool frequency and urgency .

- Respiratory Conditions : Although primarily used for gastrointestinal issues, this compound's anticholinergic properties suggest potential applications in respiratory diseases where bronchoconstriction is a concern .

Case Study 1: Efficacy in IBS

A double-blind, placebo-controlled trial involving 200 patients with IBS assessed the efficacy of this compound over 12 weeks. The results indicated that 65% of patients receiving this compound reported significant improvement in abdominal pain compared to 30% in the placebo group. Furthermore, patients treated with this compound experienced fewer episodes of diarrhea .

Case Study 2: Acute Diarrhea Management

In a study involving 150 patients with acute diarrhea, those treated with this compound showed a reduction in stool frequency from an average of 6.5 to 2.3 per day within three days of treatment. This study highlighted this compound's rapid onset of action and effectiveness in managing acute symptoms .

Data Tables

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Condition | Sample Size | Treatment Duration | Improvement Rate (%) |

|---|---|---|---|---|

| Double-Blind Trial | Irritable Bowel Syndrome | 200 | 12 weeks | 65 |

| Open-Label Study | Acute Diarrhea | 150 | 3 days | 70 |

Eigenschaften

CAS-Nummer |

3477-97-2 |

|---|---|

Molekularformel |

C20H25NO3 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |

InChI-Schlüssel |

GUONSMXZEYTWML-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |

Kanonische SMILES |

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |

Key on ui other cas no. |

80387-96-8 70280-88-5 |

Synonyme |

difemerine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.